molecular formula C15H17N B12951548 3-([1,1'-Biphenyl]-4-yl)propan-1-amine

3-([1,1'-Biphenyl]-4-yl)propan-1-amine

Cat. No.: B12951548
M. Wt: 211.30 g/mol
InChI Key: YHLSJHLBXDIJSQ-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)propan-1-amine is a chemical compound featuring a biphenyl core, a scaffold of significant importance in synthetic organic chemistry and drug discovery . The biphenyl structure is a fundamental backbone in numerous medicinally active compounds and marketed drugs, known for its versatility as a synthetic intermediate . This particular amine is a valuable building block for research and development, especially in constructing more complex molecules for pharmaceutical and material science applications. The biphenyl moiety is a proven pharmacophore found in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, and other substances with anti-androgenic, antifungal, and antitumor activities . The primary amine group in this compound serves as a flexible functional handle for further chemical modifications, enabling its incorporation into larger molecular architectures or its use in the synthesis of compound libraries for biological screening . As a result, researchers can utilize this compound in exploring new active substances or in material science, for instance, in the development of organic light-emitting diodes (OLEDs) . Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-(4-phenylphenyl)propan-1-amine

InChI

InChI=1S/C15H17N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12,16H2

InChI Key

YHLSJHLBXDIJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCN

Origin of Product

United States

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

The molecular structure is elucidated by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-([1,1'-Biphenyl]-4-yl)propan-1-amine, both ¹H and ¹³C NMR are employed to map out the specific chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The biphenyl (B1667301) group gives rise to a series of signals in the aromatic region (typically δ 7.2-7.7 ppm). libretexts.orglibretexts.org The protons on the unsubstituted phenyl ring (positions 2', 3', 4', 5', 6') and the substituted ring (positions 2, 3, 5, 6) will show complex splitting patterns, often as overlapping multiplets. The propyl chain protons appear more upfield. The methylene (B1212753) group adjacent to the aromatic ring (Cα-H) is expected around δ 2.7 ppm, the methylene group adjacent to the amine (Cγ-H) around δ 2.8 ppm, and the central methylene group (Cβ-H) as a multiplet around δ 1.9 ppm. researchgate.netoregonstate.edu The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. openstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The biphenyl carbons resonate in the aromatic region (δ 127-142 ppm), with the quaternary carbons (C1, C4, C1', C4') showing distinct chemical shifts. chemicalbook.comresearchgate.net The carbons of the propyl chain are found in the aliphatic region: Cα (benzylic) around δ 35 ppm, Cβ around δ 33 ppm, and Cγ (adjacent to the nitrogen) around δ 42 ppm. openstax.org

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (Solvent: CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
Biphenyl-H7.20 - 7.70m (multiplet)9H
-CH₂- (Cγ, adjacent to NH₂)~2.85t (triplet)2H
-CH₂- (Cα, benzylic)~2.75t (triplet)2H
-NH₂~2.0 (variable)s (singlet, broad)2H
-CH₂- (Cβ, central)~1.95m (multiplet)2H
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Biphenyl Quaternary Carbons (C-C)138 - 142
Biphenyl CH Carbons127 - 129
-CH₂- (Cγ, adjacent to NH₂)~42
-CH₂- (Cα, benzylic)~35
-CH₂- (Cβ, central)~33

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by several key absorption bands. The primary amine group (-NH₂) is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.orglibretexts.org A broad N-H bending (wagging) absorption may also be observed around 665-910 cm⁻¹. researchgate.net The aliphatic propyl chain shows C-H stretching absorptions between 2850 and 3000 cm⁻¹. rockymountainlabs.com The aromatic biphenyl system exhibits characteristic C-H stretching peaks just above 3000 cm⁻¹ and C=C in-ring stretching peaks around 1600 cm⁻¹ and 1475-1500 cm⁻¹. libretexts.orglibretexts.org Strong absorptions in the 810-840 cm⁻¹ range are indicative of para-disubstitution on a benzene (B151609) ring. spectroscopyonline.compressbooks.pub

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine
~3030C-H StretchAromatic (Biphenyl)
2850 - 2960C-H StretchAlkyl (Propyl chain)
~1600, ~1500C=C Stretch (in-ring)Aromatic (Biphenyl)
1550 - 1650N-H Bend (scissoring)Primary Amine
810 - 840C-H Bend (out-of-plane)p-Disubstituted Ring

HRMS provides the highly accurate mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₇N), the exact mass is calculated and measured to four or five decimal places. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The fragmentation pattern can also offer structural clues. A common fragmentation pathway for primary amines is the α-cleavage (cleavage of the bond adjacent to the C-N bond), although fragmentation of the biphenyl system can also occur. hnxb.org.cnmiamioh.edu

Expected HRMS Data

ParameterValue
Molecular FormulaC₁₅H₁₇N
Monoisotopic Mass211.13610 u
Observed Ion (as [M+H]⁺)C₁₅H₁₈N⁺
Calculated m/z for [M+H]⁺212.14338

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any potential impurities from its synthesis.

HPLC is the primary method for determining the purity of non-volatile or thermally sensitive compounds. For an aromatic amine like this, reversed-phase HPLC is typically employed. A C18 column is a common choice, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. thaiscience.infolcms.cz Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, detected commonly by a UV detector set to a wavelength where the biphenyl system absorbs strongly (e.g., ~254 nm).

Typical HPLC Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at ~254 nm

GC-MS is a powerful technique for separating and identifying volatile compounds and impurities. However, primary amines can present a challenge for GC analysis due to their polarity, which can lead to poor peak shape (tailing) and interaction with the column. iu.edu To overcome this, derivatization is often required. The active hydrogens on the amine group can be replaced with nonpolar groups, such as by silylation (e.g., using MTBSTFA) or acylation (e.g., using TFAA), to increase volatility and improve chromatographic performance. iu.edusigmaaldrich.com Once derivatized, the compound and any volatile impurities can be separated on a low-polarity capillary column and identified by their mass spectra.

Structure Activity Relationship Sar Studies of 3 1,1 Biphenyl 4 Yl Propan 1 Amine Analogues

Impact of Substituent Variations on the Biphenyl (B1667301) Core

The biphenyl core of 3-([1,1'-biphenyl]-4-yl)propan-1-amine is a critical determinant of its biological activity, and variations in its substitution pattern can lead to significant changes in potency and selectivity. The nature, position, and number of substituents on both phenyl rings influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

The planarity or coplanarity of the biphenyl rings, which is influenced by ortho-substituents, is another critical factor. Ortho-substitution can force the phenyl rings out of plane, altering the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket. nih.gov The net polarizability of the biphenyl system, which is affected by the nature and position of substituents, also plays a vital role in the binding affinity. nih.gov

In the context of designing potent and selective inhibitors for various enzymes, such as phosphodiesterase type 4 (PDE4), the biphenyl moiety has been extensively explored. Structure-based design approaches have utilized various functional groups on the biphenyl core to occupy specific pockets within the enzyme's active site, leading to compounds with picomolar potencies. nih.gov

The following table summarizes the impact of representative substituent variations on the biphenyl core of related compounds, illustrating the principles that can be applied to this compound analogues.

Compound/Analogue Substituent on Biphenyl Core Observed Effect on Activity Reference
Biphenyl Carboxamide Analogue4'-MethylCommon feature in anti-inflammatory agents medcraveonline.com
Halogenated Biphenyls3,3',4,4'-TetrachloroHigh toxicological activity nih.gov
Halogenated Biphenyls2,2',5,5'-TetrachloroLow toxicological activity nih.gov
PDE4 Inhibitor AnalogueVarious functional groupsOccupy solvent-filled pocket, leading to high potency nih.gov

Effects of Amino Group Modification and Propanamine Chain Length

The propanamine side chain, including the terminal amino group and the three-carbon linker, is a key pharmacophoric element in this compound analogues. Modifications to this part of the molecule can profoundly affect biological activity by altering factors such as basicity, hydrogen bonding capacity, and spatial orientation.

Amino Group Modification:

The primary amino group is a common site for modification to modulate the compound's properties. These modifications can include alkylation, acylation, or incorporation into heterocyclic systems. nih.govnih.gov Reductive alkylation can convert the primary amine to a secondary or tertiary amine, which can alter the compound's pKa and its ability to form hydrogen bonds. nih.gov Acylation, on the other hand, neutralizes the basicity of the amine and introduces a new functional group that can engage in different interactions with the target.

The design of prodrugs often involves the temporary modification of the amino group to improve properties like membrane permeability. mdpi.com For instance, converting the amine into an enaminone can increase lipophilicity and facilitate absorption. mdpi.com

Propanamine Chain Length:

The length of the alkyl chain connecting the biphenyl core to the amino group is a critical parameter. The three-carbon (propanamine) chain appears to be optimal for certain biological activities, providing the necessary distance and flexibility for the amino group to interact with its target.

Studies on related compounds have shown that both shortening and lengthening the alkyl chain can have a significant impact on activity. For example, in a series of phosphonium-based ionic liquids, an increase in the alkyl chain length of the fatty acid anion led to increased antimicrobial toxicity. researchgate.net Similarly, in organic semiconductors, the length of alkyl side chains influences thermal stability, absorption spectra, and charge-carrier mobility. rsc.org While these examples are from different fields, they underscore the general principle that alkyl chain length is a key determinant of a molecule's physicochemical properties and its interactions with other molecules or materials.

In the context of receptor binding, the optimal chain length allows the pharmacophoric groups to adopt a conformation that complements the binding site. A shorter or longer chain may position the amino group in a suboptimal location, leading to a decrease in binding affinity and biological activity.

The table below provides examples of how modifications to the amino group and alkyl chain length can affect the properties and activity of related compounds.

Modification Type Specific Modification General Effect Reference
Amino Group ModificationReductive Alkylation (Primary to Secondary/Tertiary Amine)Alters pKa and hydrogen bonding capacity nih.gov
Amino Group ModificationAcylation (Amine to Amide)Neutralizes basicity, introduces new functional group nih.gov
Amino Group ModificationProdrug Formation (e.g., Enaminone)Increases lipophilicity for improved absorption mdpi.com
Alkyl Chain LengthIncrease in chain lengthCan increase toxicity or alter physical properties researchgate.netrsc.org
Alkyl Chain LengthVariation from optimal lengthMay lead to suboptimal positioning and decreased activity-

Positional Isomerism and its Influence on Molecular Interactions

For example, moving the propanamine substituent from the 4-position to the 2- or 3-position of the biphenyl ring would create positional isomers with distinct three-dimensional structures. These isomers would present different surfaces for interaction with a biological target. A study on biphenyl antimicrobial peptidomimetic amphiphiles demonstrated that positional isomers exhibited significant differences in their efficacy against various bacterial strains. nih.gov For instance, a 2,2'-disubstituted biphenyl lead compound was compared with its 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-disubstituted isomers, revealing that changes in the substitution pattern had a major impact on antibacterial efficacy and the spectrum of activity. nih.gov

The different spatial positioning of the hydrophilic amino group and the hydrophobic biphenyl core in these isomers is crucial for their interaction with biological membranes and receptor surfaces. The balance and arrangement of these groups are critical for modulating antimicrobial efficacy and selectivity. nih.gov

In a series of O-biphenyl-3-yl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, the position of substituents on the biphenyl rings was systematically varied. This led to the identification of a new series of peripherally restricted FAAH inhibitors, with one positional isomer being identified as the most potent brain-impermeant FAAH inhibitor in the series. This highlights how subtle changes in substituent positioning can lead to significant improvements in desired biological properties.

The following table illustrates the impact of positional isomerism on the activity of biphenyl-containing compounds.

Compound Series Positional Isomers Compared Observed Influence on Activity Reference
Biphenyl Antimicrobial Peptidomimetics2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-disubstituted isomersSignificant impact on antibacterial efficacy and spectrum of activity nih.gov
O-Biphenyl-3-yl CarbamatesVaried substitution patterns on the biphenyl ringsIdentification of a highly potent and selective positional isomer-

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can provide valuable insights into the structural features that are important for their activity and can be used to predict the potency of newly designed compounds.

Several QSAR studies have been performed on biphenyl-containing compounds, providing a framework for understanding the SAR of this class of molecules. For instance, 3D-QSAR studies on biphenyl analogues as anti-inflammatory agents have indicated that shape (steric), electronic, and spatial (conformational) descriptors are important for their activity. researchgate.net These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

In a QSAR study on a series of biphenyl carboxamide analogues with analgesic activity, a 2D QSAR model was developed that highlighted the importance of topological descriptors. walshmedicalmedia.com The model was used to design a new molecule with predicted analgesic activity, which was then synthesized and confirmed to be active. walshmedicalmedia.com Another QSAR study on biphenyl analogues for anti-inflammatory activity also revealed the importance of thermodynamic, structural, and electronic parameters. ijpbs.net

For the this compound scaffold, a QSAR model would likely incorporate descriptors related to:

The biphenyl core: Descriptors for size, shape, hydrophobicity, and electronic properties of substituents.

The propanamine chain: Descriptors for chain length, flexibility, and the basicity of the amino group.

The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and accurately measured biological activity. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set of compounds. researchgate.netijpbs.net

The table below summarizes key findings from QSAR studies on related biphenyl compounds.

Compound Series QSAR Model Type Key Descriptors/Findings Reference
Biphenyl Analogues (Anti-inflammatory)3D-QSAR (Genetic Function Approximation)Shape (steric), electronic, and spatial (conformational) descriptors govern activity. researchgate.net
Biphenyl Carboxamide Analogues (Analgesic)2D-QSAR (Topological Descriptors)Model successfully used to design a new active compound. walshmedicalmedia.com
Biphenyl Analogues (Anti-inflammatory)3D-QSAR (Genetic Function Approximation)Importance of thermodynamic, structural, and electronic parameters. ijpbs.net

In Vitro Biological Activity and Mechanistic Exploration

Investigation of Potential Pharmacological Targets and Pathways

The interaction of small molecules with specific enzymes and receptors is a cornerstone of pharmacology. For derivatives of 3-([1,1'-Biphenyl]-4-yl)propan-1-amine, research has pointed towards several potential targets, including enzymes involved in neurotransmitter metabolism and receptors that modulate mood and pain.

While direct studies on the inhibitory activity of this compound against monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest a potential for such interactions. MAO inhibitors often contain an amine group and a hydrophobic moiety, features present in the target compound. researchgate.net For instance, tranylcypromine, a well-known MAO inhibitor, is a competitive inhibitor of CYP2C19 and CYP2D6, and a non-competitive inhibitor of CYP2C9. researchgate.net The biphenyl (B1667301) group itself is a substrate for various CYP enzymes, and its derivatives have been shown to inhibit these enzymes. nih.gov

Furthermore, research on related structures, such as (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives, has demonstrated inhibitory activity against human protein tyrosine phosphatase beta (HPTPβ), indicating that the biphenyl scaffold can be tailored to inhibit specific enzymes.

It is also noteworthy that some MAO inhibitors are known to cause mechanism-based inactivation of CYP enzymes. oup.com This occurs when the enzyme metabolizes the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme. Given that this compound possesses an amine function that could be a substrate for MAO, the potential for downstream interactions with CYP enzymes warrants further investigation.

The structure-activity relationship (SAR) studies of various biphenyl derivatives have highlighted the importance of the biphenyl core in achieving high affinity and selectivity for KOR. nih.govunc.eduku.eduresearchgate.net The substitution pattern on both the biphenyl ring system and the amine side chain plays a crucial role in modulating the potency and selectivity of these compounds.

Below is a table summarizing the binding affinities of PF-04455242 and other representative opioid receptor ligands.

Compound NameReceptor TargetBinding Affinity (Ki, nM)Species
PF-04455242human Kappa Opioid Receptor3Human
PF-04455242human Mu Opioid Receptor64Human
PF-04455242human Delta Opioid Receptor> 4000Human
DAMGOMu Opioid Receptor1.23Monkey
DPDPEDelta Opioid Receptor1.4Monkey
U69593Kappa Opioid Receptor0.89Monkey

This table presents data for the related compound PF-04455242 and standard opioid receptor ligands to illustrate the binding profile of this chemical class. Data derived from multiple sources.

Cellular and Subcellular Mechanistic Studies

Beyond direct target engagement, understanding how a compound affects cellular processes provides a broader picture of its biological activity. For biphenyl derivatives, research has explored their influence on cell growth, antimicrobial effects, and inflammatory pathways.

The biphenyl scaffold is present in numerous compounds investigated for their antiproliferative properties. While specific data on the effects of this compound on cell differentiation and proliferation is limited, studies on related biphenyl derivatives have shown significant cytotoxic and antiproliferative activity against various cancer cell lines. nih.govnih.gov

For example, a series of biphenylurea derivatives containing an indolin-2-one moiety demonstrated potent cytotoxic activity against MCF-7 breast cancer cells. nih.govnih.gov Another study on hydroxylated biphenyl compounds revealed effective, dose-dependent antiproliferative activity against melanoma cell lines, with minimal impact on normal fibroblast cells. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition. mdpi.com Furthermore, certain biphenyl nicotinamides have exhibited antiproliferative activity in the nanomolar range against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The mechanism of action for some of these compounds involves inducing a dose-dependent accumulation of cells in the G2 and M phases of the cell cycle. nih.gov

These findings suggest that the biphenyl core is a viable starting point for the development of agents that can modulate cell proliferation, although the specific effects of the this compound structure remain to be elucidated.

A structurally related compound, 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, has been synthesized and evaluated for its antimicrobial properties. nih.govresearchgate.net This compound demonstrated significant activity against various pathogens, including mycobacteria and protozoa. nih.govresearchgate.net

The study revealed that this bromo-biphenyl derivative was active against different life cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas' disease, and was particularly effective against Leishmania amazonensis, the causative agent of leishmaniasis. oup.comnih.govresearchgate.net The compound's activity against trypomastigotes in the presence of blood was notably higher than that of the standard drug, Crystal Violet. nih.govresearchgate.net Importantly, the cytotoxicity of this compound towards mammalian V79 cells was found to be significantly lower than its activity against the protozoan parasites, indicating a degree of selectivity. nih.govresearchgate.net

The table below summarizes the in vitro activity of 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine.

Organism/Cell LineAssay ConditionActivity (ED₅₀/IC₅₀, µM)
Leishmania amazonensis (promastigotes)24 h3.0 ± 0.3
Trypanosoma cruzi (axenic amastigotes)96 h11.6 ± 1.0
Trypanosoma cruzi (trypomastigotes in blood)24 h at 4°C25.0 ± 2.0
V79 (mammalian cells)24 h (Neutral Red Uptake)40.0 ± 2.0
V79 (mammalian cells)24 h (MTT reduction)25.0 ± 1.0

This table presents data for the related compound 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine to illustrate the antimicrobial potential within this chemical family. Data derived from de Souza et al., 2002. nih.govresearchgate.net

The biphenyl structure is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). While direct cell-based studies elucidating the anti-inflammatory and analgesic pathways of this compound are not widely reported, the general class of biphenyl compounds has been investigated for such activities.

For instance, studies on flavonoids, which often contain polyphenol structures that can include biphenyl-like arrangements, have shown a correlation between their antioxidative properties and their ability to reduce the expression of inflammatory genes such as IL-1β, IL-6, and IL-8 in cell-based models. nih.gov This suggests that one potential mechanism for the anti-inflammatory effects of biphenyl derivatives could be through the modulation of oxidative stress and downstream inflammatory signaling cascades.

The analgesic properties of some biphenyl derivatives may be linked to their activity as KOR antagonists, as described in section 6.1.2. The KOR system is involved in pain perception, and its modulation can lead to analgesic effects. The development of KOR antagonists with a favorable side-effect profile is an active area of research for pain management.

In Vitro Disposition and Metabolic Stability Assessment

The in vitro evaluation of a compound's metabolic fate is a cornerstone of drug discovery and development. These studies provide critical insights into a compound's potential for metabolism in the body, which influences its efficacy, duration of action, and potential for drug-drug interactions. The following sections detail the methodologies used to characterize the metabolic profile of a compound like this compound.

It is important to note that while the following sections describe the standard experimental approaches, specific data for this compound is not available in the public domain. The tables and figures presented are illustrative examples based on common findings in metabolic stability studies.

Metabolic Clearance Characterization in Microsomal and Hepatocyte Systems

The initial assessment of metabolic stability is often conducted using subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes. nih.govnih.gov These systems contain the primary enzymes responsible for drug metabolism.

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the major family of enzymes involved in drug metabolism. bienta.net Incubating a compound with HLMs in the presence of necessary cofactors like NADPH allows for the determination of the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the compound without the influence of physiological factors like blood flow. nih.gov

Hepatocytes, the primary cells of the liver, provide a more comprehensive picture of metabolic clearance as they contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) enzymes, as well as transporters. nih.gov Comparing the clearance in hepatocytes to that in microsomes can indicate the involvement of non-CYP450 enzymes or transporters in the compound's disposition. nih.gov

Table 1: Illustrative Metabolic Stability of a Hypothetical Compound in Human Liver Microsomes and Hepatocytes

Test SystemIntrinsic Clearance (CLint,app) (µL/min/mg protein)Half-life (t½) (min)
Human Liver Microsomes5013.9
Human Hepatocytes759.2

This table presents hypothetical data for illustrative purposes.

Enzyme Kinetics of Drug Metabolism (e.g., Michaelis-Menten Parameters)

To further understand the interaction between a compound and the metabolizing enzymes, enzyme kinetic studies are performed. nih.govteachmephysiology.com These studies typically follow the Michaelis-Menten model, which describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate (the compound being metabolized). teachmephysiology.comyoutube.com

The key parameters derived from these studies are:

Vmax (maximum reaction velocity): The maximum rate at which the enzyme can metabolize the compound when it is saturated with the substrate. youtube.com

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for the substrate. youtube.com

These parameters are crucial for predicting the in vivo clearance of a drug and how that clearance might change with different dose levels. numberanalytics.com

Table 2: Example of Michaelis-Menten Kinetic Parameters for a Hypothetical Compound

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint = Vmax/Km) (µL/min/mg protein)
Recombinant CYP3A41580053.3
Recombinant CYP2D6520040.0

This table presents hypothetical data for illustrative purposes.

Phenotyping of Metabolizing Enzymes Involved in Disposition

Identifying the specific enzymes responsible for a compound's metabolism, a process known as reaction phenotyping, is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govsolvobiotech.comnih.gov

Several approaches are used for reaction phenotyping:

Recombinant Human CYP Enzymes: The compound is incubated with individual, recombinantly expressed CYP enzymes to directly assess which isoforms are capable of metabolizing it. bienta.net

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme. researchgate.net

The results of these studies help to identify the major metabolic pathways and the enzymes that contribute to the clearance of the compound. solvobiotech.com This information is vital for regulatory submissions and for providing guidance on the safe use of a new drug. nih.gov

Table 3: Illustrative Example of CYP450 Reaction Phenotyping for a Hypothetical Compound

MethodCYP Isoform% Inhibition of Metabolism
Chemical InhibitionCYP1A2 (Fluvoxamine)5%
CYP2C9 (Sulfaphenazole)10%
CYP2D6 (Quinidine)35%
CYP3A4 (Ketoconazole)85%

This table presents hypothetical data for illustrative purposes, showing the percentage reduction in the metabolism of a compound in the presence of specific enzyme inhibitors.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 3-([1,1'-Biphenyl]-4-yl)propan-1-amine. These calculations provide a detailed understanding of the molecule's properties, such as its geometry, electronic distribution, and reactivity descriptors.

Detailed Research Findings:

The molecular electrostatic potential (MEP) is a key output of these calculations, visualizing the charge distribution on the molecule's surface. nih.govmdpi.com For a molecule like this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. nih.gov The aromatic rings of the biphenyl (B1667301) group would exhibit regions of both positive and negative potential, influencing their interaction with other molecules. youtube.com

Interactive Data Table: Calculated Electronic Properties of a Model Biphenylalkane

Since specific data for the target compound is unavailable, the following table presents hypothetical, yet representative, electronic properties for a model biphenylalkane, calculated using DFT.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the molecule's chemical reactivity and stability.
Dipole Moment1.8 DMeasures the overall polarity of the molecule.
Molecular Electrostatic Potential (Min)-45 kcal/mol (near N)Highlights the most nucleophilic region.
Molecular Electrostatic Potential (Max)+20 kcal/mol (on H atoms)Highlights the most electrophilic regions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. pharmaffiliates.com This method is instrumental in identifying potential biological targets for compounds like this compound and understanding the key interactions that drive binding.

Detailed Research Findings:

Docking studies on biphenyl derivatives have shown their potential to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.govnih.gov For this compound, the biphenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. The flexible propanamine chain allows the molecule to adopt various conformations to fit into the binding site, and the terminal amine group can form crucial hydrogen bonds with polar residues. researchgate.net

For example, in a hypothetical docking study with a kinase, the biphenyl moiety could occupy the hydrophobic pocket, while the amine group could interact with key residues in the hinge region, a common binding mode for kinase inhibitors. The specific interactions and binding affinity would depend on the topology and chemical nature of the target protein's active site.

Interactive Data Table: Predicted Binding Interactions from a Hypothetical Docking Study

This table illustrates the potential interactions of this compound with a hypothetical protein target, based on common interaction patterns observed for similar compounds.

Interacting Residue (Hypothetical)Interaction TypeDistance (Å)
Phenylalanine (Phe)π-π Stacking with Biphenyl3.5 - 4.5
Leucine (Leu)Hydrophobic with Biphenyl3.0 - 5.0
Aspartic Acid (Asp)Hydrogen Bond with Amine2.8 - 3.2
Glutamic Acid (Glu)Salt Bridge with Protonated Amine3.0 - 4.0

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the bioactive conformation may not be the lowest energy state in solution.

Detailed Research Findings:

The conformational flexibility of this compound arises from the rotation around the single bonds in the propanamine chain and the torsional angle between the two phenyl rings of the biphenyl group. A potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of these rotational degrees of freedom. nih.govfrontiersin.org The PES reveals the low-energy conformations and the energy barriers between them. youtube.com

Interactive Data Table: Key Conformational Dihedrals and Their Energy Barriers

This table provides an example of the kind of data that would be generated from a conformational analysis of this compound.

Dihedral AngleDescriptionTypical Energy Barrier (kcal/mol)
C-C-C-N (Propyl Chain)Rotation of the amine group2 - 4
C-C (Biphenyl Linkage)Rotation of the phenyl rings1 - 3
Ar-C (Biphenyl-Propyl Linkage)Rotation of the propyl chain relative to the biphenyl1 - 2

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening. nih.gov

Detailed Research Findings:

A pharmacophore model for ligands based on the this compound scaffold would likely include features such as a hydrophobic aromatic region (the biphenyl group), a hydrogen bond donor/positive ionizable feature (the amine group), and specific spatial relationships between them. Studies on similar biphenyl derivatives have successfully used this approach to identify new inhibitors for various targets.

For instance, a pharmacophore model could be built based on a known active compound with a similar biphenyl-alkylamine core. This model would define the distances and angles between the key features. Virtual screening of a large compound library against this pharmacophore would yield a set of hits that share these essential features. These hits can then be further evaluated using molecular docking and other computational methods before being selected for experimental testing.

Interactive Data Table: Example Pharmacophore Features and Constraints

This table outlines a hypothetical pharmacophore model that could be developed for ligands structurally related to this compound.

Feature TypeDescriptionGeometric Constraint
Aromatic Ring (AR)Biphenyl moietyCentroid position and normal vector
Hydrogen Bond Donor (HBD)Primary aminePosition and directionality
Positive Ionizable (PI)Protonated aminePosition
Hydrophobic (HY)Biphenyl moiety and propyl chainLocation and volume
Exclusion VolumeRegions of space to be avoidedSpherical volumes

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. By simulating the movements of atoms in the complex, MD can assess the stability of the binding mode predicted by docking, reveal conformational changes in both the ligand and the protein upon binding, and provide insights into the thermodynamics of the interaction. nih.gov

Detailed Research Findings:

While specific MD simulations for this compound are not publicly available, simulations of other biphenyl-containing ligands have demonstrated the utility of this technique. nih.gov An MD simulation of this compound bound to a protein would start with the docked pose and simulate its behavior in a solvated environment at a given temperature and pressure.

The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. Fluctuations in the ligand's position can indicate a stable or unstable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein, which is often not captured in docking studies. Analysis of the simulation trajectory can also be used to calculate the binding free energy, providing a more accurate estimate of the ligand's potency. pharmaffiliates.com

Interactive Data Table: Key Metrics from a Hypothetical MD Simulation

This table presents typical metrics that would be analyzed from an MD simulation of the compound in complex with a protein.

MetricTypical Value/ObservationInterpretation
Ligand RMSD< 2.0 ÅIndicates a stable binding pose.
Protein RMSDFluctuations around a stable averageShows overall protein stability upon ligand binding.
Hydrogen Bond Occupancy> 70% for key interactionsConfirms the persistence of important hydrogen bonds.
Binding Free Energy (MM/PBSA)-30 to -50 kcal/molProvides a quantitative estimate of binding affinity.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Biphenyl (B1667301) Propanamine Derivatives

The design and synthesis of novel analogs of 3-([1,1'-Biphenyl]-4-yl)propan-1-amine are crucial for optimizing its pharmacological properties and exploring a wider range of biological targets. The core strategy involves modifying the biphenyl rings, the propane (B168953) linker, and the terminal amine group to enhance potency, selectivity, and metabolic stability.

Recent synthetic efforts in related biphenyl structures have demonstrated the feasibility of creating diverse chemical libraries. For instance, researchers have successfully synthesized series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines as potential dopamine (B1211576) transporter (DAT) inhibitors. nih.gov These efforts focused on reducing activity at the hERG channel, a key consideration for cardiac safety, while maintaining high affinity for the target transporter. nih.gov Another study detailed the synthesis of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds designed as inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov These compounds showed significant inhibitory activity, with some exhibiting potent anticancer efficacy in vivo. nih.gov

Furthermore, the synthesis of hybrid molecules by coupling the biphenyl moiety with other pharmacologically active structures has been explored. One such example is the reaction of flurbiprofen (B1673479), a biphenyl-containing nonsteroidal anti-inflammatory drug, with tryptamine (B22526) to create a new amide with potential biological activity. mdpi.com Similarly, coupling flurbiprofen with amphetamine has yielded novel hybrid amides. mdpi.comresearchgate.net These approaches highlight the versatility of the biphenyl scaffold in creating new chemical entities.

Future design strategies for next-generation biphenyl propanamine derivatives will likely incorporate computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity and potential off-target effects of novel compounds. The synthesis of enantiomerically pure compounds will also be a key focus, as different stereoisomers can exhibit distinct pharmacological profiles. researchgate.net

Table 1: Examples of Synthesized Biphenyl Derivatives

Derivative Class Synthetic Approach Potential Application Reference
(([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines Multi-step organic synthesis Atypical dopamine transporter inhibitors nih.gov
o-(Biphenyl-3-ylmethoxy)nitrophenyl compounds Design and synthesis of two series (A and B) PD-1/PD-L1 inhibitors for cancer nih.gov
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Coupling of tryptamine and flurbiprofen Biologically active amide mdpi.com
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Coupling of amphetamine and flurbiprofen Biologically active amide mdpi.comresearchgate.net

Development of Advanced In Vitro Biological Systems for Mechanistic Studies

To gain deeper insights into the mechanism of action of this compound and its derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. Advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, offer a more physiologically relevant environment that better mimics the complexity of native tissues. technologynetworks.commdpi.comresearchgate.net

Spheroids, which are 3D aggregates of one or more cell types, can recapitulate aspects of the tumor microenvironment, including cell-cell interactions and nutrient gradients. mdpi.comnih.gov Organoids are even more complex, self-organizing structures derived from stem cells that can mimic the architecture and functionality of specific organs. technologynetworks.commdpi.com These models are invaluable for studying the effects of chemical compounds in a context that more closely resembles human physiology. researchgate.netnih.govresearchgate.net

The application of these advanced in vitro systems in the study of biphenyl propanamine derivatives can provide crucial information on their cellular and molecular mechanisms. For example, patient-derived organoids (PDOs) can be used to assess the efficacy of a compound on diseased tissue from an individual, paving the way for personalized medicine. mdpi.com Furthermore, microfluidic devices, or "organ-on-a-chip" technology, can be used to create dynamic culture environments that simulate blood flow and allow for the co-culture of different cell types, providing a more systemic view of a compound's effects. mdpi.com

The development and utilization of these models will be instrumental in elucidating the signaling pathways modulated by biphenyl propanamine derivatives, identifying their primary cellular targets, and understanding potential mechanisms of resistance. nih.gov

Table 2: Advanced In Vitro Models for Drug Discovery

Model Type Description Advantages for Studying Biphenyl Propanamines Reference
Spheroids 3D clusters of cells grown in a scaffold-free environment. Mimics tumor microenvironment, allows study of cell-cell interactions. technologynetworks.commdpi.comnih.gov
Organoids Self-organizing 3D structures from stem cells that mimic organ architecture and function. Provides a more physiologically relevant system for mechanistic studies and personalized medicine. technologynetworks.commdpi.comresearchgate.net

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A comprehensive understanding of the biological effects of this compound and its derivatives requires an integrated, multi-omics approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a detailed map of the cellular response to these compounds. brighton.ac.uktaylorfrancis.com

This systems-level perspective can reveal not only the intended on-target effects but also any unintended off-target interactions, providing a more complete picture of a compound's activity. The Library of Integrated Network-Based Cellular Signatures (LINCS) project is an example of a large-scale effort to catalogue the changes in gene expression and signal transduction that occur when cells are exposed to various perturbing agents, including small molecules. nih.gov

For biphenyl propanamine derivatives, an integrated omics approach would involve:

Genomics: Identifying genetic variations that may influence an individual's response to the compound.

Transcriptomics (RNA-seq): Measuring changes in gene expression to identify the pathways and biological processes affected by the compound.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the functional consequences of altered gene expression. medrxiv.org

Metabolomics: Analyzing changes in small molecule metabolites to assess the compound's impact on cellular metabolism. nih.gov

By integrating these datasets, it is possible to build computational models that can predict a compound's effects and elucidate its mechanism of action. nih.gov This comprehensive biological profiling is essential for identifying reliable biomarkers of drug response and for optimizing the therapeutic window of next-generation biphenyl propanamine derivatives.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A thorough understanding of the molecular mechanisms of this compound and its derivatives can pave the way for the exploration of novel therapeutic applications beyond their initial intended use. This process, often referred to as drug repositioning or repurposing, is a highly efficient strategy for drug development.

Mechanistic studies might reveal that a biphenyl propanamine derivative modulates a key signaling pathway implicated in a disease for which there are currently limited treatment options. For example, research into other biphenyl derivatives has shown their potential as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), suggesting applications in conditions where this enzyme is dysregulated. researchgate.net Similarly, the discovery that certain biphenyl compounds can act as PD-1/PD-L1 inhibitors has opened up their investigation in oncology. nih.gov

Furthermore, detailed mechanistic studies using advanced in vitro models and multi-omics profiling can uncover unexpected biological activities. For instance, a compound initially designed as a kinase inhibitor might be found to have potent anti-fibrotic or anti-inflammatory properties. The fluxional behavior of the biphenyl moiety itself can also be a subject of mechanistic investigation, potentially influencing ligand-receptor interactions. nih.gov

By systematically exploring the molecular targets and cellular effects of biphenyl propanamine derivatives, researchers can identify new and unanticipated therapeutic opportunities, ultimately expanding the clinical utility of this versatile chemical scaffold.

Q & A

Basic: What synthetic methodologies are established for preparing 3-([1,1'-Biphenyl]-4-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via multi-step organic reactions. A chemo-enzymatic approach using protease enzymes and aldehydes can achieve stereoselective synthesis, as demonstrated for structurally related biphenyl amines . Key steps include:

  • Coupling reactions : Suzuki-Miyaura cross-coupling to assemble biphenyl scaffolds, optimized with palladium catalysts and inert atmospheres .
  • Amine functionalization : Reductive amination or nucleophilic substitution, with solvent choice (e.g., THF vs. DMF) impacting reaction kinetics.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the amine. Yield improvements (>70%) require precise temperature control (0–5°C for sensitive intermediates) and catalyst loading (0.5–2 mol%) .

Basic: How can spectroscopic techniques (NMR, MS, X-ray) resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify biphenyl protons (δ 7.2–7.6 ppm) and amine protons (δ 1.5–2.1 ppm). NOESY confirms spatial proximity of aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C15_{15}H17_{17}N: calc. 211.1361, observed 211.1358) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; biphenyl dihedral angles (45–60°) correlate with π-π stacking efficiency .

Advanced: What strategies address contradictions in reported pharmacological activities of biphenyl amines, such as varying IC50_{50}50​ values across studies?

Answer: Contradictions arise from assay variability (e.g., cell lines, incubation times) and impurities. Methodological solutions include:

  • Standardized assays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize IC50_{50} values .
  • Purity validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity; trace solvents (e.g., DMSO) can artifactually modulate activity .
  • Meta-analysis : Cross-reference data from ≥3 independent studies to identify outliers .

Advanced: How can enzymatic synthesis be optimized for stereoselective production of chiral this compound derivatives?

Answer:

  • Enzyme selection : Proteases (e.g., subtilisin) or lipases with broad substrate specificity for kinetic resolution .
  • Reaction engineering : Use biphasic systems (e.g., water/hexane) to shift equilibrium toward amination.
  • Co-solvents : 10–20% DMSO enhances enzyme stability and substrate solubility, improving enantiomeric excess (ee >90%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Fume hoods with ≥100 fpm face velocity for aerosol control during weighing .
  • Waste disposal : Segregate amine-containing waste in halogen-free containers for incineration .

Advanced: What computational methods predict the physicochemical properties (logP, pKa) of this compound, and how do they guide solvent selection?

Answer:

  • logP prediction : Use Schrodinger’s QikProp (calc. logP = 3.2) to assess hydrophobicity; solvents like dichloromethane (logP = 1.25) optimize extraction efficiency .
  • pKa estimation : ACD/Labs pKa DB (predicted pKa = 4.25) informs pH-dependent solubility; buffer at pH 6–7 maximizes aqueous stability .

Advanced: How do substituents on the biphenyl moiety (e.g., fluorine, methyl groups) modulate the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing groups (e.g., -F) : Increase oxidative addition rates in Pd-catalyzed couplings (turnover frequency +20%) but reduce nucleophilicity .
  • Steric effects : ortho-Methyl groups hinder catalyst access, requiring bulky ligands (e.g., XPhos) for efficient coupling .

Basic: What chromatographic techniques (HPLC, TLC) are optimal for analyzing this compound in complex mixtures?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 60:40 acetonitrile/water (+0.1% TFA), flow rate 1 mL/min, UV detection at 220 nm .
  • TLC : Silica gel 60 F254_{254}, eluent = 7:3 hexane/ethyl acetate, visualize with ninhydrin (Rf_f = 0.4–0.5) .

Advanced: How can structural modifications enhance the compound’s metabolic stability in preclinical studies?

Answer:

  • Deuteriation : Replace labile C-H bonds with C-D at benzylic positions to reduce CYP450-mediated oxidation (t1/2_{1/2} increase by 2×) .
  • Prodrug design : Convert the amine to a carbamate; enzymatic cleavage in vivo releases the active form .

Advanced: What mechanistic insights explain the biphenyl scaffold’s role in modulating biological targets (e.g., kinases, GPCRs)?

Answer:

  • Kinase inhibition : Biphenyl amines occupy hydrophobic pockets (e.g., ATP-binding sites in EGFR), validated via co-crystallography (PDB: 1M17) .
  • GPCR binding : Molecular dynamics simulations show π-cation interactions between biphenyl rings and conserved arginine residues (e.g., in 5-HT2A_{2A}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.